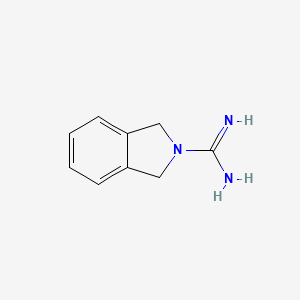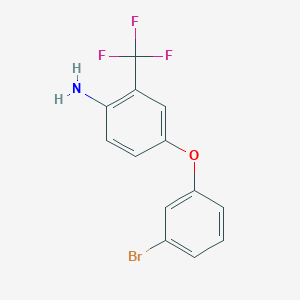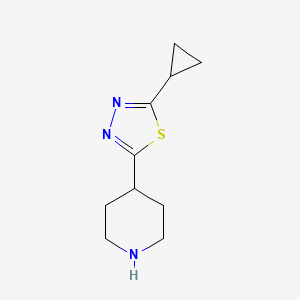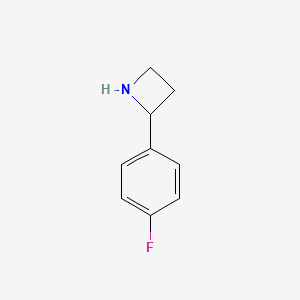
1,3-ジヒドロ-2H-イソインドール-2-カルボキシミドアミド
説明
“2H-Isoindole-2-carboximidamide, 1,3-dihydro-” is a chemical compound with the molecular formula C9H11N3 . It is also known as N’-hydroxy-1,3-dihydro-2H-isoindole-2-carboximidamide .
Synthesis Analysis
The synthesis of isoindoles, including “2H-Isoindole-2-carboximidamide, 1,3-dihydro-”, has been a subject of research in recent years . The synthesis methods are based on ring closure reactions, isoindoline aromatization, and ring transformations . For example, aromatic compounds bearing an acetylenic unit and nitrogen moieties have been cyclized mainly under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Molecular Structure Analysis
The molecular structure of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” can be represented by the InChI code: 1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,9H,5-6,10H2 .Chemical Reactions Analysis
Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . Several methodologies for the synthesis of isoindoles have been described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications .Physical And Chemical Properties Analysis
The molecular weight of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” is 161.2 g/mol. More detailed physical and chemical properties are not available in the search results.科学的研究の応用
生物活性化合物の合成
1,3-ジヒドロ-2H-イソインドール-2-カルボキシミドアミド: は、さまざまな生物活性化合物の合成における前駆体として役立ちます。 その反応性により、抗菌性、駆虫性、殺虫性、および抗がん性を含む、さまざまな生物活性を示す複雑な分子の形成が可能になります 。この化合物は、環化反応とそれに続く変換を受ける能力があり、医薬品化学における貴重な構成要素となっています。
材料科学における用途
1,3-ジヒドロ-2H-イソインドール-2-カルボキシミドアミドを含むイソインドール誘導体は、材料科学において重要です。 これらは、導電性、柔軟性、および強度などの望ましい特性を持つ新しい材料の開発に貢献しています 。これらの材料は、電子機器、コーティング、構造部品などに使用されます。
光線力学療法
光線力学療法の分野では、イソインドール化合物が光増感剤として研究されています 。これらは、光によって活性化され、反応性酸素種を生成することができ、これは癌細胞の破壊に有効です。1,3-ジヒドロ-2H-イソインドール-2-カルボキシミドアミドのユニークな構造は、選択性を向上させ、副作用を軽減した新しい光増感剤の開発の候補となっています。
COX-2阻害剤の開発
イソインドール部分は、炎症と痛みを軽減するために使用される薬であるCOX-2阻害剤の構造における重要な特徴です 。1,3-ジヒドロ-2H-イソインドール-2-カルボキシミドアミドは、COX-2酵素に対する結合親和性を高めるように修飾することができ、より効果的な抗炎症薬の開発につながります。
抗ウイルス薬
イソインドールと密接に関連するインドール誘導体は、抗ウイルス薬として可能性を示しています 。拡張により、1,3-ジヒドロ-2H-イソインドール-2-カルボキシミドアミドを使用して、ウイルス感染を標的にする新しい化合物を合成することができ、インフルエンザやその他のウイルス病原体などの病気の治療のための新しい方法を提供します。
将来の方向性
The future directions in the research of “2H-Isoindole-2-carboximidamide, 1,3-dihydro-” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and detailed investigation of its physical and chemical properties. Isoindole derivatives and oligomers are very important compounds in material science and as photosensitizers for photodynamic therapy , suggesting potential future directions in these areas.
作用機序
Isoindoles have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity . They are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions .
生化学分析
Biochemical Properties
2H-Isoindole-2-carboximidamide, 1,3-dihydro- plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can bind to proteins and alter their function, leading to changes in cellular processes. The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity .
Cellular Effects
The effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response . By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory cytokines. Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- involves several key processes. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity . For example, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can inhibit the activity of COX enzymes by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and persistent changes in gene expression . These temporal effects are important for understanding the potential therapeutic applications of this compound and optimizing its use in clinical settings.
Dosage Effects in Animal Models
The effects of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- vary with different dosages in animal models . At low doses, this compound can effectively inhibit inflammation and reduce pain without causing significant adverse effects . At higher doses, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity. Animal studies have also shown that the pharmacokinetics of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can be influenced by factors such as age, sex, and genetic background .
Metabolic Pathways
2H-Isoindole-2-carboximidamide, 1,3-dihydro- is involved in several metabolic pathways, including those related to inflammation and cellular metabolism . This compound can interact with enzymes such as COX and lipoxygenase, which are involved in the metabolism of arachidonic acid . By inhibiting these enzymes, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can reduce the production of pro-inflammatory mediators and modulate the inflammatory response . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and influencing the levels of metabolites . These interactions highlight the complex role of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can bind to specific proteins, such as albumin, which can facilitate its distribution to different tissues . The localization and accumulation of this compound within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding the transport and distribution of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- is crucial for optimizing its therapeutic use and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, 2H-Isoindole-2-carboximidamide, 1,3-dihydro- can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression . Additionally, this compound can be localized to the mitochondria, where it can influence mitochondrial function and cellular metabolism . The subcellular localization of 2H-Isoindole-2-carboximidamide, 1,3-dihydro- is an important factor in determining its biological activity and therapeutic potential.
特性
IUPAC Name |
1,3-dihydroisoindole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-9(11)12-5-7-3-1-2-4-8(7)6-12/h1-4H,5-6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHAEVPMSNINKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)
![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)

![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1453859.png)
![2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1453862.png)




